molecular formula C12H11LiN2O3 B6216222 lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate CAS No. 2742661-14-7

lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate

Cat. No. B6216222
CAS RN: 2742661-14-7
M. Wt: 238.2
InChI Key:
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Description

Lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate, also known as LiMPC, is a lithium-based compound that is used in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2018, and is gaining popularity due to its unique properties. LiMPC has a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate has a variety of scientific research applications, including the study of cell membrane potentials, ion channels, and drug-target interactions. It has been used in the study of cardiac and neuronal ion channels, as well as in the study of the roles of ion channels in diseases such as epilepsy, Alzheimer's, and Parkinson's. lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate has also been used in the study of drug-target interactions, specifically in the study of the effects of drugs on ion channels.

Mechanism of Action

Lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate works by binding to ion channels, allowing it to alter the membrane potential of cells. This allows scientists to study the effects of drugs on ion channels, as well as the roles of ion channels in various diseases.
Biochemical and Physiological Effects
lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to have a positive effect on cell membrane potentials, as well as a positive effect on the function of ion channels. It has also been found to have a positive effect on the function of certain enzymes, such as Na+/K+-ATPase and K+-ATPase.

Advantages and Limitations for Lab Experiments

Lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate has a number of advantages for lab experiments. It is a relatively stable compound, with a long shelf life. It is also relatively easy to prepare and handle, and is relatively non-toxic. The main limitation of lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate is that it is not very soluble in water, so it is not suitable for use in aqueous solutions.

Future Directions

The potential applications of lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate are vast, and there are a number of future directions that could be explored. These include the study of the effects of lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate on other ion channels and enzymes, as well as the development of new drugs that target ion channels. Additionally, lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate could be used to study the effects of drugs on other cell types, such as stem cells. Finally, lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate could be used to study the roles of ion channels in various diseases, such as cancer, diabetes, and cardiovascular diseases.

Synthesis Methods

Lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate is synthesized through a three-step process. The first step involves the reaction of lithium hydroxide with 1-methyl-5-phenyl-1H-imidazole-2-carboxylic acid in an aqueous solution. The second step involves the reaction of the resulting lithium salt with 1-methyl-5-phenoxymethyl-1H-imidazole-2-carboxylic acid in an aqueous solution. Finally, the lithium salt is reacted with ethylenediamine, forming lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate involves the reaction of 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylic acid with lithium hydroxide.", "Starting Materials": [ "1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylic acid", "Lithium hydroxide" ], "Reaction": [ "Dissolve 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylic acid in a suitable solvent such as ethanol or methanol.", "Add lithium hydroxide to the solution and stir for several hours at room temperature.", "Filter the resulting mixture to remove any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol.", "Dry the purified product under vacuum to obtain lithium(1+) 1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate as a white solid." ] }

CAS RN

2742661-14-7

Molecular Formula

C12H11LiN2O3

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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